molecular formula C19H19Cl2N5O2S B12131243 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,5-dichloro phenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,5-dichloro phenyl)acetamide

Cat. No.: B12131243
M. Wt: 452.4 g/mol
InChI Key: RQBFTNCTSMLJAH-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dichloro phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to form strong hydrogen bonds .

Preparation Methods

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dichloro phenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dichloro phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dichloro phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to form strong hydrogen bonds and its stability under various conditions contribute to its effectiveness .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.

    Rufinamide: An anticonvulsant drug used to treat epilepsy.

Compared to these compounds, 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dichloro phenyl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C19H19Cl2N5O2S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H19Cl2N5O2S/c1-11(2)28-16-5-3-4-12(6-16)18-24-25-19(26(18)22)29-10-17(27)23-15-8-13(20)7-14(21)9-15/h3-9,11H,10,22H2,1-2H3,(H,23,27)

InChI Key

RQBFTNCTSMLJAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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